molecular formula C24H41NaO5 B8023675 Ursodeoxycholic acid sodium salt hydrate

Ursodeoxycholic acid sodium salt hydrate

Cat. No.: B8023675
M. Wt: 432.6 g/mol
InChI Key: MTQMHPOCEYMWPY-KAEFGRNISA-M
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Description

Ursodeoxycholic acid sodium salt hydrate is a bile acid derivative used primarily in the treatment of liver diseases. It is a sodium salt form of ursodeoxycholic acid, which is a secondary bile acid produced in the liver from chenodeoxycholic acid. This compound is known for its anti-inflammatory, anti-apoptotic, and antioxidant properties, making it valuable in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ursodeoxycholic acid sodium salt hydrate typically involves the epimerization of chenodeoxycholic acid. This process can be achieved through various chemical reactions, including:

    Oxidation and Reduction: Chenodeoxycholic acid undergoes oxidation to form intermediates, which are then reduced to produce ursodeoxycholic acid.

    Epimerization: This step involves the conversion of the hydroxyl group at the 7-position from an alpha to a beta configuration.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using microbial biotransformation processes to enhance yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid sodium salt hydrate undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can revert oxidized forms back to ursodeoxycholic acid.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts are often used to facilitate epimerization and substitution reactions.

Major Products:

Scientific Research Applications

Ursodeoxycholic acid sodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ursodeoxycholic acid sodium salt hydrate involves several molecular targets and pathways:

Comparison with Similar Compounds

    Chenodeoxycholic Acid: The precursor to ursodeoxycholic acid, used in similar therapeutic applications.

    Lithocholic Acid: Another bile acid with distinct biological activities.

    Taurodeoxycholic Acid: A taurine-conjugated form of deoxycholic acid with detergent properties.

Comparison:

Properties

IUPAC Name

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQMHPOCEYMWPY-KAEFGRNISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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